![molecular formula C18H22N2O2S B270573 N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide, also known as DMTP, is a chemical compound that has gained significant attention in the scientific community. DMTP is a synthetic compound that has been developed for research purposes. It has been found to have potential therapeutic applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide is not fully understood. However, it has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have low toxicity, making it safe for use in lab experiments. However, N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. It also has poor bioavailability, which limits its therapeutic potential.
Direcciones Futuras
There are several future directions for N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide research. One potential direction is to study its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to develop more water-soluble and bioavailable derivatives of N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide and its potential side effects.
Conclusion:
In conclusion, N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community. It has been found to have potential therapeutic applications due to its unique properties. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide research, including studying its potential therapeutic applications and developing more water-soluble and bioavailable derivatives.
Métodos De Síntesis
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide involves the reaction of 4-[(2,6-dimethylmorpholin-4-yl)methyl]phenylamine with thiophene-2-carbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide, which is a white crystalline solid.
Aplicaciones Científicas De Investigación
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to have potential therapeutic applications in various scientific fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
Nombre del producto |
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C18H22N2O2S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c1-13-10-20(11-14(2)22-13)12-15-5-7-16(8-6-15)19-18(21)17-4-3-9-23-17/h3-9,13-14H,10-12H2,1-2H3,(H,19,21) |
Clave InChI |
BEHQCNBACRPTSR-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canónico |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B270494.png)

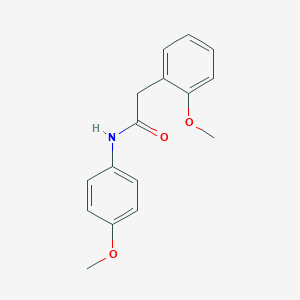
![Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate](/img/structure/B270502.png)
![Ethyl 4-[(3,4-diethoxybenzoyl)amino]benzoate](/img/structure/B270503.png)
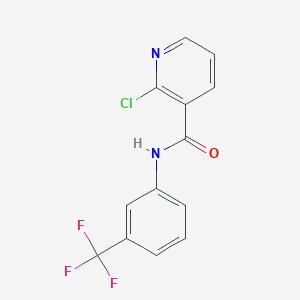

![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270507.png)
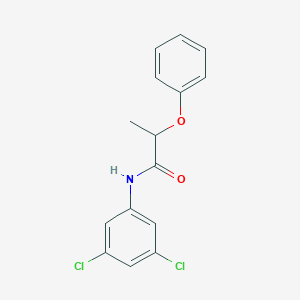
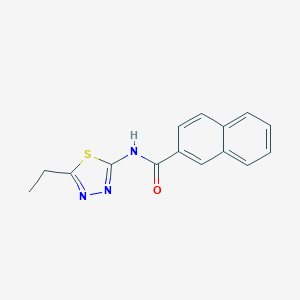
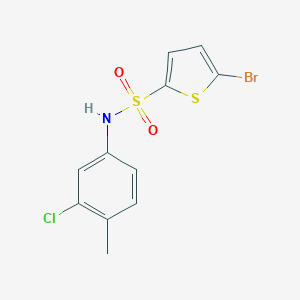
![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B270516.png)
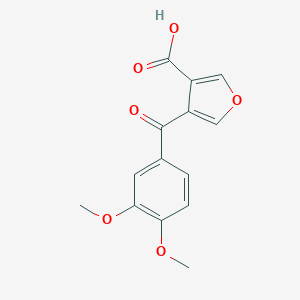
![methyl 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B270520.png)